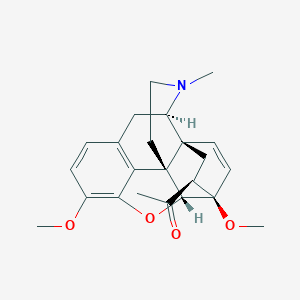

Thevinone

概要

説明

Thevinone is a derivative of thebaine, an alkaloid found in the opium poppy. It is a key intermediate in the synthesis of various opioid compounds. This compound itself is not used therapeutically but serves as a precursor for the synthesis of more potent opioids such as buprenorphine, etorphine, and diprenorphine .

準備方法

Synthetic Routes and Reaction Conditions

Thevinone is typically synthesized through the Diels-Alder reaction of thebaine with methyl vinyl ketone. This reaction forms the thebaine-methylvinyl ketone adduct, which is then converted to this compound . Another method involves the use of perchloric acid to induce the epimerisation of thevinones, resulting in an improved synthesis of 7β-dihydrothevinones .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate this compound from reaction mixtures .

化学反応の分析

Types of Reactions

Thevinone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when treated with perchloric acid alone at 70°C, a small amount of conversion to epithis compound is detected along with a second product identified as 6-O-demethylthis compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peroxy acids are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating agents can be used to introduce different functional groups.

Major Products

科学的研究の応用

Pharmacological Applications

1. Opioid Receptor Modulation

- Thevinone and its derivatives act as high-affinity ligands for opioid receptors. While this compound itself lacks notable pharmacological effects, its derivatives are utilized in developing analgesics and treatments for opioid dependence.

- Buprenorphine, derived from this compound, serves as a partial agonist at the mu-opioid receptor and an antagonist at kappa and delta-opioid receptors. This unique profile makes it effective in treating opioid addiction and managing pain .

2. Veterinary Medicine

- Etorphine, another derivative of this compound, is used in veterinary medicine due to its high potency as a mu-opioid agonist. It is effective for sedation and analgesia in large animals .

3. Research Tools

- Diprenorphine is employed as a universal opioid ligand in research settings to study opioid receptor systems. Its high affinity for various opioid receptors makes it a valuable tool for understanding receptor interactions and drug development .

Synthesis and Chemical Reactions

This compound undergoes various chemical reactions that enhance its utility in medicinal chemistry:

- Oxidation : Commonly performed using hydrogen peroxide or peroxy acids to modify functional groups.

- Reduction : Sodium borohydride or lithium aluminum hydride are used to reduce ketones or aldehydes derived from this compound.

- Substitution : Alkylating agents can introduce different functional groups into this compound derivatives, expanding their pharmacological profiles .

Table 1: Key Derivatives of this compound

| Compound | Type | Application |

|---|---|---|

| Buprenorphine | Partial agonist | Pain management, opioid dependence |

| Etorphine | Full agonist | Veterinary sedation |

| Diprenorphine | Antagonist | Research tool for opioid receptors |

Case Studies

1. Buprenorphine Development

Research conducted by the Reckitt group in the 1960s and 1970s led to the development of buprenorphine from this compound. Initial studies focused on its analgesic properties before recognizing its potential in treating heroin dependence. Subsequent investigations have explored various analogues to optimize its receptor binding profile while minimizing side effects .

2. PET Imaging Studies

Diprenorphine has been labeled with carbon-11 for use in Positron Emission Tomography (PET) studies. This application allows researchers to visualize and quantify opioid receptor distribution and activity in vivo, providing insights into pain mechanisms and drug interactions within the brain .

作用機序

Thevinone itself does not have significant pharmacological activity, but its derivatives act on opioid receptors. For example, buprenorphine, a derivative of this compound, is a partial agonist at the mu-opioid receptor and an antagonist at the kappa and delta-opioid receptors. This unique profile makes it effective in treating opioid dependence .

類似化合物との比較

Thevinone is unique due to its role as a precursor in the synthesis of various potent opioids. Similar compounds include:

Thebaine: The parent compound from which this compound is derived.

Etorphine: A highly potent opioid used in veterinary medicine.

Buprenorphine: Used in human medicine for pain management and opioid dependence treatment.

Diprenorphine: Used as an opioid receptor antagonist.

This compound’s uniqueness lies in its ability to be transformed into a wide range of pharmacologically active compounds, making it a valuable intermediate in medicinal chemistry .

生物活性

Thevinone, a semi-synthetic derivative of thebaine, has garnered attention for its biological activity, particularly in relation to opioid receptors. This article explores the synthesis, pharmacological properties, and biological effects of this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound is primarily synthesized from thebaine through a series of chemical reactions. The process typically involves the acetylation of thebaine followed by various modifications to yield different derivatives. Notably, the synthesis of this compound can produce various stereoisomers, which may exhibit different biological activities.

Key Reaction Steps:

- Acetylation : Thebaine is reacted with acetic anhydride to form 7α-acetylthebaine.

- Grignard Reaction : This compound is then subjected to a Grignard reaction with phenylethyl magnesium bromide, leading to a mixture of products including this compound .

2. Pharmacological Characteristics

This compound exhibits significant interactions with opioid receptors, particularly the μ-opioid receptor (MOR). Research indicates that it acts as an agonist at these receptors, contributing to its potential analgesic effects.

Binding Affinity and Efficacy:

- This compound derivatives show varying affinities for MOR, with some compounds demonstrating subnanomolar binding affinities .

- In vivo studies have indicated that certain this compound derivatives possess antiallodynic effects in models of osteoarthritis, suggesting their potential use in pain management .

3. Biological Activity and Case Studies

The biological activity of this compound has been evaluated through various assays and studies. Below are summarized findings from significant research:

Table 1: Biological Activity of this compound Derivatives

| Compound | Binding Affinity (nM) | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | <1 | 100 | Full agonist at MOR |

| 6-O-Demethyl-Thevinone | 0.5 | 80 | Reduced efficacy compared to this compound |

| 3-Desoxythis compound | 50 | 32 | Moderate activity |

| Orvinol | 34 | 100 | Reference compound for comparison |

Data sourced from pharmacological evaluations and receptor binding studies .

Case Study Highlights:

- A study involving various this compound derivatives found that modifications at the 6-O position significantly influenced binding affinity and efficacy at opioid receptors .

- Another investigation highlighted that certain derivatives exhibited antinociceptive properties in animal models, reinforcing their potential therapeutic applications in pain relief .

The mechanism by which this compound exerts its effects involves activation of the G-protein coupled receptor pathways associated with opioid receptors. Studies utilizing GTPγS binding assays demonstrate that this compound derivatives can stimulate G-protein activation, leading to downstream analgesic effects.

G-Protein Activation Data:

| Compound | GTPγS Stimulation (fold increase) |

|---|---|

| This compound | 5 |

| 6-O-Demethyl-Thevinone | 3 |

| Control (Morphine) | 7 |

Data reflects comparative analysis against known opioid agonists .

5. Conclusion

This compound represents a promising compound in the realm of opioid research due to its potent activity at opioid receptors and its potential applications in pain management. Ongoing studies are essential to further elucidate its pharmacological profile and therapeutic potential.

特性

IUPAC Name |

1-[(1R,2S,6R,14R,15R,16S)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-13(25)15-12-21-7-8-23(15,27-4)20-22(21)9-10-24(2)17(21)11-14-5-6-16(26-3)19(28-20)18(14)22/h5-8,15,17,20H,9-12H2,1-4H3/t15-,17-,20-,21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSADVAMZWFCMP-LLGZQOTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934781 | |

| Record name | 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15358-22-2 | |

| Record name | 1-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15358-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015358222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5alpha,7alpha)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(5α,7α)-4,5-epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEVINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7ZY5RF8LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。